3,4,7-Trichloroquinoline
Description
3,4,7-Trichloroquinoline is a chlorinated heterocyclic compound featuring a quinoline backbone substituted with chlorine atoms at positions 3, 4, and 5. Its molecular formula is C₉H₄Cl₃N, with a molecular weight of 232.49 g/mol. This compound is sparingly soluble in water but exhibits good solubility in organic solvents like dichloromethane and ethanol due to its lipophilic nature . It serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly for antimalarial agents and herbicides . The chlorine substituents enhance its reactivity in electrophilic substitutions and influence its biological activity by modulating interactions with target enzymes or receptors .
Properties
Molecular Formula |
C9H4Cl3N |
|---|---|
Molecular Weight |
232.5 g/mol |
IUPAC Name |
3,4,7-trichloroquinoline |
InChI |
InChI=1S/C9H4Cl3N/c10-5-1-2-6-8(3-5)13-4-7(11)9(6)12/h1-4H |
InChI Key |
XBJMLFUKMSQEMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1Cl)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
The positions and number of chlorine atoms significantly impact physicochemical properties. Key comparisons include:
- Lipophilicity: The methyl group in 2-Methyl-4,7,8-Trichloroquinoline increases lipophilicity, enhancing membrane permeability but reducing water solubility .
- Reactivity: Chlorine at the 2-position (in 2,4,7-Trichloroquinoline) deactivates the quinoline ring, directing electrophilic substitutions to the 5- or 8-position. In contrast, this compound favors reactivity at the 2- or 8-position .
Key Research Findings
- Synthetic Efficiency: Industrial routes for 4,5,7-Trichloroquinoline achieve high purity (96%) and scalability, making it preferable for agrochemical production .
- Structure-Activity Relationships (SAR): Chlorine at the 7-position enhances antimalarial activity, while methyl groups (e.g., in 2-Methyl-4,7,8-Trichloroquinoline) improve pharmacokinetic properties .
- Environmental Impact: Chlorinated quinolines require remediation strategies, such as catalytic degradation, to mitigate ecological risks .
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